![molecular formula C17H17N5O2S2 B5525364 2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

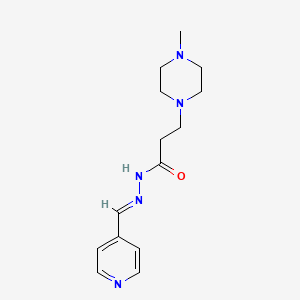

2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a category of chemicals that include functionalities such as triazoles, thiazoles, and acetamide groups. These moieties are known for their importance in medicinal chemistry due to their presence in compounds with various biological activities.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions starting from basic heterocyclic scaffolds. For example, the one-step synthesis of triazole-thione derivatives has been described, indicating a methodology that could be relevant for synthesizing the target compound (Raj & Narayana, 2006).

Molecular Structure Analysis

Molecular structure analysis involves determining the geometric configuration of molecules. Studies involving X-ray diffraction and quantum chemical calculations have been conducted on similar compounds to understand their structural properties (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of triazole and thiazole derivatives often includes reactions such as nucleophilic substitution, electrophilic addition, and cycloaddition. These compounds exhibit a range of chemical behaviors due to the presence of multiple reactive sites.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For instance, the crystalline structure and solubility in various solvents would influence its application in drug formulation (Askerov et al., 2019).

Scientific Research Applications

Synthesis and Anticancer Activity

- Novel derivatives of eugenol, including triazole derivatives related to the chemical structure , have been synthesized and shown to exhibit significant anticancer activity against breast cancer cells. One compound in particular demonstrated cytotoxicity comparable to Doxorubicin, a standard chemotherapy drug, against MDA-MB-231 and MCF-7 cells, highlighting the potential of these derivatives as anticancer leads (Alam, 2022).

Antimicrobial Activities

- Some novel Schiff bases containing a 2,4-disubstituted thiazole ring were synthesized and showed moderate to good antibacterial activity and excellent antifungal activity against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. This indicates the potential utility of such compounds in developing new antimicrobial agents (Bharti et al., 2010).

Antiproliferative Activities

- Research into the synthesis and biological evaluation of novel benzothiazole β-lactam conjugates has found that certain compounds exhibit moderate antimicrobial activities and potential as medicines due to their antimalarial and mammalian cell toxicity profiles. This study emphasizes the importance of the methoxyphenyl or ethoxyphenyl group on the β-lactam ring for enhancing potency (Alborz et al., 2018).

Synthesis and Properties of Heterocyclic Derivatives

- The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their properties study revealed that incorporating 1,2,4-triazole and pyrazole fragments could influence the formation of certain types of biological activity, suggesting these compounds' significant pharmacological potential (Fedotov et al., 2022).

properties

IUPAC Name |

2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-3-8-22-15(12-5-4-6-13(10-12)24-2)20-21-17(22)26-11-14(23)19-16-18-7-9-25-16/h3-7,9-10H,1,8,11H2,2H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGYGMRXVVRFFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)

![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)